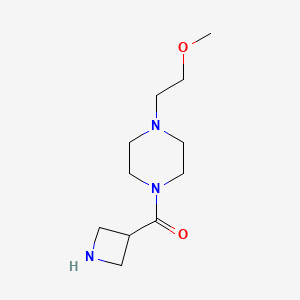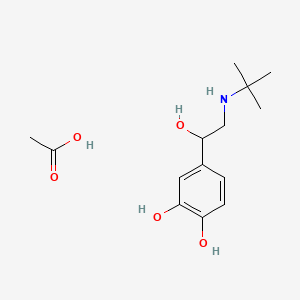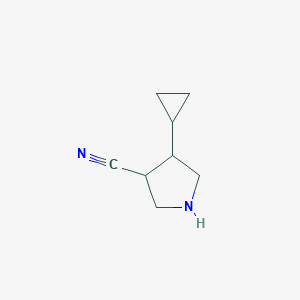
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an azetidine ring, a piperazine ring, and a methoxyethyl group, making it a subject of interest for researchers.
Mechanism of Action
- Inhibition of MAGL leads to elevated 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2 .
- In rodent brain, the compound binds to MAGL, indirectly increasing CB1 receptor occupancy by raising 2-AG levels and also elevating norepinephrine levels in the cortex .
- Activation of CB1 and CB2 receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Target of Action: Monoacylglycerol Lipase (MAGL)
Mode of Action: Interaction with MAGL
Biochemical Pathways: Downstream Effects
Pharmacokinetics: ADME Properties
Result of Action: Molecular and Cellular Effects
Action Environment: Influence of Environmental Factors
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The interaction between this compound and MAGL is competitive, inhibiting the enzyme’s activity and leading to elevated levels of 2-AG . This interaction is crucial as it influences various physiological processes mediated by cannabinoid receptors CB1 and CB2 .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2 . This activation can lead to changes in cell signaling pathways, affecting processes such as mood regulation, appetite, pain perception, and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MAGL and subsequent effects on 2-AG levels. By competitively inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation . Elevated 2-AG levels result in increased activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes . This mechanism highlights the compound’s potential therapeutic applications in conditions related to mood, appetite, pain, and inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring followed by the introduction of the piperazine and methoxyethyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the piperazine ring.
Reduction reactions: to form the azetidine ring.
Esterification reactions: to attach the methoxyethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves:
Catalysts: to speed up the reactions.
Temperature and pressure control: to optimize yield and purity.
Purification steps: to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation reactions: to introduce oxygen-containing functional groups.
Reduction reactions: to reduce functional groups.
Substitution reactions: to replace one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substituting agents: such as halides or alkylating agents.
Major Products Formed:
Oxidation products: may include alcohols, ketones, or carboxylic acids.
Reduction products: can be amines or alcohols.
Substitution products:
Scientific Research Applications
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is unique due to its specific structural features. Similar compounds include:
Piperazine derivatives: Other compounds with piperazine rings.
Azetidine derivatives: Compounds containing azetidine rings.
Methoxyethyl derivatives: Compounds with methoxyethyl groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
azetidin-3-yl-[4-(2-methoxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-16-7-6-13-2-4-14(5-3-13)11(15)10-8-12-9-10/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJNWPFQZKLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)






![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)
